1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
CAS No.: 2158298-53-2
Cat. No.: VC11656088
Molecular Formula: C9H8BrF3O3
Molecular Weight: 301.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2158298-53-2 |
|---|---|
| Molecular Formula | C9H8BrF3O3 |
| Molecular Weight | 301.06 g/mol |
| IUPAC Name | 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3 |
| Standard InChI Key | MKMVNGNAFLOEDW-UHFFFAOYSA-N |
| SMILES | COCOC1=CC(=C(C=C1)Br)OC(F)(F)F |
| Canonical SMILES | COCOC1=CC(=C(C=C1)Br)OC(F)(F)F |
Introduction
Structural Identification and Nomenclature
The compound’s systematic IUPAC name, 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene, reflects its benzene ring substituted at positions 1, 2, and 4 with bromine, trifluoromethoxy, and methoxymethoxy groups, respectively. The methoxymethoxy group (-OCH2OCH3) is a protected ether derivative, often employed in organic synthesis to stabilize hydroxyl groups during reactions . The trifluoromethoxy group, known for its strong electron-withdrawing nature, significantly influences the ring’s electronic density, directing electrophilic substitutions to specific positions .
Key structural parameters inferred from analogs include:
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Molecular formula: C9H8BrF3O3 (calculated based on substituent addition to benzene).
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Molecular weight: ~313.06 g/mol (exact mass requires experimental validation).
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Substituent effects: The -OCF3 group at position 2 exerts meta-directing effects, while the -OCH2OCH3 group at position 4 may act as an ortho/para director depending on reaction conditions .
Synthetic Routes and Optimization
Bromination Strategies
Bromination of pre-functionalized benzene derivatives is a common pathway for analogous compounds. For example, 1-bromo-4-(trifluoromethoxy)benzene is synthesized via bromination of 4-(trifluoromethoxy)aniline using bromine (Br2) in the presence of palladium catalysts. Adapting this approach, the target compound could be synthesized through the following steps:
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Introduction of trifluoromethoxy group:
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Bromination:
Protecting Group Chemistry
The methoxymethoxy group likely serves as a protecting group for a hydroxyl moiety. A plausible synthesis involves:
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Protection of 4-hydroxy-2-(trifluoromethoxy)benzene with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .
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Bromination of the protected intermediate using N-bromosuccinimide (NBS) under radical conditions .
Yield Optimization:
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Pilot studies on 1-bromo-4-(trifluoromethoxy)benzene achieved yields of 63–92% using Pd-catalyzed cross-coupling. Similar conditions (e.g., Pd(dppf)Cl2, K3PO4, toluene/water) may enhance the target compound’s yield.
Physicochemical Properties
Data extrapolated from structural analogs suggest the following properties:
| Property | Value (Estimated) | Source Compound Reference |
|---|---|---|
| Boiling Point | 230–245°C | |
| Density | 1.65–1.75 g/cm³ | |
| LogP | ~3.9 | |
| Vapor Pressure | 0.1–0.3 mmHg @25°C | |
| Refractive Index | 1.475–1.485 |
The elevated LogP value indicates moderate lipophilicity, suggesting utility in agrochemical formulations where membrane permeability is critical . The trifluoromethoxy group’s electron-withdrawing effect lowers the ring’s electron density, as evidenced by NMR chemical shifts in analogs (e.g., δ 7.45–6.89 ppm for aromatic protons).
Reactivity and Functionalization
Electrophilic Aromatic Substitution (EAS)
Applications and Industrial Relevance
Pharmaceutical Intermediates
Trifluoromethoxy-containing aromatics are pivotal in drug discovery, notably in kinase inhibitors and antiviral agents . The methoxymethoxy group’s stability under acidic conditions makes it valuable for prodrug synthesis .
Agrochemicals
The compound’s lipophilicity and halogen content align with herbicide and insecticide design. For example, analogs of 1-bromo-4-(trifluoromethoxy)benzene are used in sulfonylurea herbicides.
Material Science
Fluorinated aromatics enhance the thermal stability of polymers. Incorporating this compound into polyimides or liquid crystals could improve performance in high-temperature applications .
Research Gaps and Future Directions
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Synthetic Challenges: Optimizing bromine regioselectivity in the presence of competing directing groups.
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Spectroscopic Data: Experimental NMR and mass spectra are needed to confirm structural predictions.
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Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.
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